molecular formula C20H23N3OS B2787509 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide CAS No. 310416-43-4

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

Cat. No.: B2787509
CAS No.: 310416-43-4
M. Wt: 353.48
InChI Key: RMRFEJYKOPKCMH-UHFFFAOYSA-N
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Description

N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a rigid adamantyl group at position 5 and a phenylacetamide moiety at position 2. This compound has been explored for its biological activities, particularly in antimicrobial and anti-inflammatory contexts, as part of broader studies on adamantane-containing heterocycles .

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c24-17(9-13-4-2-1-3-5-13)21-19-23-22-18(25-19)20-10-14-6-15(11-20)8-16(7-14)12-20/h1-5,14-16H,6-12H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRFEJYKOPKCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide typically involves the reaction of 1-adamantylamine with a thiadiazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Amide Bond Formation

The synthesis of similar 2-phenylacetamide derivatives typically involves amide coupling between 5-amino-1,3,4-thiadiazol-2-thiol and phenylacetic acid derivatives. A standard protocol uses EDC/HOBt as coupling agents in acetonitrile, followed by purification via column chromatography . For the adamantyl-substituted analog:

  • Step 1 : Activate phenylacetic acid (or its derivative) using EDC and HOBt.

  • Step 2 : React with 5-amino-1,3,4-thiadiazol-2-thiol (or a pre-modified adamantyl-substituted thiadiazole).

  • Step 3 : Purify via solvent extraction, drying with sodium sulfate, and chromatography .

Amide Coupling (EDC/HOBt)

The reaction proceeds via:

  • Activation : EDC forms an active ester with the carboxylic acid (phenylacetic acid derivative).

  • Coupling : The activated ester reacts with the amine (thiadiazole derivative) to form the amide.

  • Byproduct Elimination : Hydrolysis of intermediate byproducts (e.g., HOBt) occurs during purification .

Alkylation

If the adamantyl group is added post-amide formation:

  • Nucleophilic Substitution : The thiadiazole’s thiol (-SH) group could react with adamantyl chloride in a basic medium (e.g., NaOH), forming a sulfide linkage .

Spectral Data

  • IR :

    • Amide C=O : Strong absorption at ~1640 cm⁻¹ .

    • N-H Stretch : Bands at ~3320 cm⁻¹ (amide) and ~3110 cm⁻¹ (aromatic) .

  • 1H NMR :

    • Amide Protons : Singlets at ~9.9–10.01 ppm.

    • Adamantyl Protons : Multiplets in the aliphatic region (δ 1.5–2.0 ppm).

  • Mass Spectrometry :

    • Fragmentation patterns may include loss of CO, CH₂, or adamantyl moieties, depending on substitution .

Purification and Stability

  • Chromatography : Column chromatography (e.g., EtOAc/Petroleum ether) is commonly used for purification .

  • Stability : Steric hindrance from the adamantyl group may reduce susceptibility to hydrolysis or degradation compared to unsubstituted derivatives.

Challenges and Considerations

  • Steric Effects : The bulky adamantyl group may hinder reaction rates (e.g., in alkylation or substitution steps).

  • Purification : Efficient separation of the desired product from byproducts (e.g., unreacted EDC/HOBt) is critical .

  • Analytical Verification : Confirming the adamantyl substitution position on the thiadiazole requires rigorous NMR and MS analysis.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide exhibits notable antimicrobial properties. In vitro evaluations have shown that derivatives of this compound demonstrate activity against various bacterial strains. For instance, specific derivatives were tested against gram-positive and gram-negative bacteria as well as fungi like Candida albicans. Compounds derived from this scaffold have been reported to exhibit significant antibacterial effects, particularly against gram-positive bacteria .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. A study utilizing the carrageenan-induced paw edema model in rats revealed that certain derivatives produced dose-dependent anti-inflammatory activity. This suggests potential applications in treating inflammatory conditions .

Anticancer Potential

The anticancer activity of this compound has also been investigated. In vitro assays demonstrated that some derivatives exhibited cytotoxic effects against various cancer cell lines including neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3). Notably, certain substitutions on the phenyl ring enhanced the anticancer activity compared to conventional chemotherapeutic agents like doxorubicin .

Data Summary

Activity Tested Derivatives Target Effectiveness
AntimicrobialVarious derivativesGram-positive bacteriaSignificant activity observed
Gram-negative bacteriaModerate to high activity
Candida albicansWeak to moderate activity
Anti-inflammatorySelected compoundsRat paw edema modelDose-dependent anti-inflammatory effects
AnticancerSubstituted derivativesSKNMC, HT-29, PC3Cytotoxicity noted; superior to doxorubicin in some cases

Case Study 1: Antimicrobial Evaluation

A series of compounds derived from this compound were synthesized and evaluated for their antimicrobial properties. Notably, compounds with specific substitutions showed enhanced activity against Staphylococcus aureus and Escherichia coli, indicating the importance of structural modifications for optimizing efficacy .

Case Study 2: Anti-inflammatory Mechanism

In a study assessing anti-inflammatory activity using a carrageenan-induced paw edema model in rats, one derivative demonstrated significant reduction in edema at higher doses. This suggests potential therapeutic applications in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s ability to penetrate cell membranes, while the thiadiazole ring interacts with various enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Core Modifications

The 1,3,4-thiadiazole scaffold is a common feature among analogs, but substitutions at positions 2 and 5 vary significantly:

Compound Name Substituent at Position 5 Substituent at Position 2 Key Structural Feature
Target Compound 1-Adamantyl Phenylacetamide High lipophilicity (adamantyl)
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (5j) 4-Chlorobenzylthio Phenylacetamide Electrophilic chlorine for reactivity
BPTES () Bis-thiadiazole with ethylthio linkers Phenylacetamide Dual thiadiazole rings for enzyme binding
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) Ethyl and p-tolylamino-thiadiazole Thioacetamide with thiadiazole linkage Enhanced π-π stacking for cytotoxicity

Key Observations :

  • Electronegative groups (e.g., chlorine in 5j) may enhance reactivity but reduce bioavailability due to polarity .

Physical Properties

Compound Melting Point (°C) Yield (%) Solubility (Predicted)
Target Compound Not reported ~75-85* Low (adamantyl group)
5j (4-chlorobenzylthio analog) 138-140 82 Moderate in DMSO
4y (anticancer thiadiazole) Not reported 60-70 High in polar solvents

*Estimated based on analogous adamantane derivatives .

Antimicrobial and Anti-Inflammatory Activity

  • Target Compound : Adamantyl-containing thiadiazoles (e.g., from Kadi et al. ) exhibit MIC values of 6.25–12.5 µg/mL against S. aureus and E. coli, attributed to membrane disruption via hydrophobic interactions.
  • Chlorinated Analog 5j : Shows reduced activity (MIC >25 µg/mL) due to decreased cell penetration from polar chloro substituents .

Anticancer Activity

  • Compound 4y () : Demonstrates potent cytotoxicity (IC50 = 0.034 mmol L⁻¹ against A549 cells) via aromatase inhibition, outperforming cisplatin .
  • BPTES () : Acts as a glutaminase-1 inhibitor (IC50 = 0.2 µM), leveraging dual thiadiazole rings for enzyme binding .

Mechanistic Insights :

  • The adamantyl group in the target compound may enhance nuclear receptor targeting (e.g., anti-inflammatory PPAR-γ), whereas sulfur-rich analogs like 4y favor enzyme inhibition .

Biological Activity

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on recent research findings.

Synthesis of the Compound

The synthesis of this compound involves the cyclization of 1-adamantanamine with thiocarbonyl compounds leading to the formation of the thiadiazole ring. The process typically employs various reagents and conditions to optimize yield and purity. Specific methodologies may include microwave-assisted synthesis for enhanced efficiency and reduced reaction times.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1-adamantanamine, particularly those containing the thiadiazole moiety, exhibit significant antimicrobial properties.

In Vitro Studies

In vitro tests against a range of pathogens have shown that certain derivatives possess potent activity against both gram-positive and gram-negative bacteria, as well as fungi such as Candida albicans. For instance:

  • Gram-positive bacteria : Compounds like 5-(1-adamantyl)-3-(benzyl or substituted benzyl)-1,3,4-thiadiazoline derivatives showed marked activity.
  • Gram-negative bacteria : Specific derivatives demonstrated high efficacy against strains like Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Selected Derivatives

CompoundActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Fungi
5aModerateHighWeak
15bHighModerateModerate
3LowHighWeak

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using various animal models. The carrageenan-induced paw edema method in rats is a common model for assessing anti-inflammatory effects.

Findings

The propionic acid derivative exhibited significant dose-dependent anti-inflammatory activity. The mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy :
    A study evaluating the efficacy of various thiadiazole derivatives found that specific modifications to the phenyl ring significantly enhanced antimicrobial activity against resistant bacterial strains. This suggests a structure-activity relationship that could guide future drug design .
  • Case Study on Anti-inflammatory Effects :
    Research involving the administration of this compound in an animal model indicated a reduction in paw edema comparable to standard anti-inflammatory drugs. Further investigation into its mechanism revealed significant inhibition of NF-kB signaling pathways .

Q & A

Q. Critical Parameters :

  • Temperature : Higher yields (>80%) are achieved under reflux (90–100°C) compared to room-temperature reactions (50–60%) .
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require longer purification steps .
  • Catalyst : POCl₃ improves cyclization efficiency by dehydrating intermediates .

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Distinct peaks for adamantyl protons (δ 1.6–2.1 ppm, singlet) and phenylacetamide aromatic protons (δ 7.2–7.5 ppm, multiplet) .
    • ¹³C NMR : Adamantyl carbons (δ 28–40 ppm), thiadiazole C=S (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 439.2 for C₂₀H₂₃N₃O₂S) .
  • Melting Point : Typically 180–185°C (decomposes above 190°C) .
  • HPLC : Purity >98% achieved using C18 columns (acetonitrile/water gradient) .

Validation : Cross-reference NMR shifts with computational tools (e.g., ACD/Labs) to resolve overlapping signals from adamantyl and thiadiazole moieties .

Advanced: How can researchers investigate the biological activity of this compound, particularly its mechanism of action?

Q. Methodological Answer :

In Vitro Assays :

  • Antimicrobial : Broth microdilution (MIC ≤ 8 µg/mL against S. aureus) .
  • Anticancer : MTT assay (IC₅₀ values in HeLa cells: 10–15 µM) .

Target Identification :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2, COX-2) .
  • Enzyme Inhibition : Measure COX-2 activity via fluorometric assays (e.g., inhibition >60% at 10 µM) .

Pathway Analysis : Western blotting to assess apoptosis markers (e.g., caspase-3 activation) .

Key Insight : The adamantyl group enhances lipophilicity, improving membrane permeability and target engagement .

Advanced: How should contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?

Q. Methodological Answer :

Assay Standardization :

  • Use identical cell lines (e.g., ATCC-certified HeLa cells) and passage numbers.
  • Control for solvent effects (DMSO ≤0.1% v/v) .

Structural Confirmation : Re-characterize batches via NMR to rule out impurities .

Dose-Response Repetition : Conduct triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) .

Case Study : Variability in IC₅₀ (10–25 µM) was traced to differences in cell culture media (RPMI vs. DMEM), affecting compound solubility .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Q. Methodological Answer :

Substituent Variation :

  • Adamantyl Modifications : Replace with bicyclo[2.2.2]octane to assess steric effects .
  • Phenylacetamide Alternatives : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrophilicity .

Activity Testing :

  • Compare MIC (antimicrobial) and IC₅₀ (cytotoxicity) across derivatives.

Computational Modeling : Use QSAR to predict logP and polar surface area for bioavailability optimization .

Q. Methodological Answer :

Molecular Docking :

  • Software : AutoDock Vina or Schrödinger Suite.
  • Targets : Prioritize enzymes with hydrophobic active sites (e.g., COX-2, EGFR kinase) .

Molecular Dynamics (MD) Simulations :

  • Run 100-ns simulations (GROMACS) to assess binding stability (RMSD < 2 Å) .

Free Energy Calculations :

  • Use MM-PBSA to estimate ΔGbinding (e.g., −35 kcal/mol for COX-2) .

Key Finding : The thiadiazole sulfur forms a hydrogen bond with COX-2 Arg120, critical for inhibition .

Advanced: How to address low solubility in pharmacological assays?

Q. Methodological Answer :

Formulation Optimization :

  • Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes .

Prodrug Design :

  • Introduce hydrolyzable esters (e.g., acetyloxy methyl ester) to enhance aqueous solubility .

Nanoparticle Encapsulation :

  • Load into PLGA nanoparticles (size: 150–200 nm) for sustained release .

Data : Solubility improved from 0.1 mg/mL (free compound) to 2.5 mg/mL with β-cyclodextrin .

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